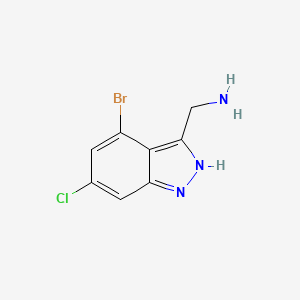
(4-Bromo-6-chloro-1H-indazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-6-chloro-1H-indazol-3-yl)methanamine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-chloro-1H-indazol-3-yl)methanamine typically involves a multi-step process. One common method includes the bromination and chlorination of an indazole precursor. For instance, starting with 2-fluoroaniline, the compound undergoes chlorination using N-chlorosuccinimide (NCS) to form 4-chloro-2-fluoroaniline. This intermediate is then brominated using N-bromosuccinimide (NBS) to yield 2-bromo-4-chloro-6-fluoroaniline. Subsequent diazotization and reaction with formaldoxime produce 2-bromo-4-chloro-6-fluorobenzaldehyde, which is then cyclized with hydrazine to form the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-6-chloro-1H-indazol-3-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
(4-Bromo-6-chloro-1H-indazol-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antiviral agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (4-Bromo-6-chloro-1H-indazol-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-6-chloro-1H-indazole: Similar in structure but lacks the methanamine group.
7-Bromo-4-chloro-1H-indazol-3-amine: Another indazole derivative with different substitution patterns.
Uniqueness
(4-Bromo-6-chloro-1H-indazol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H7BrClN3 |
|---|---|
Peso molecular |
260.52 g/mol |
Nombre IUPAC |
(4-bromo-6-chloro-2H-indazol-3-yl)methanamine |
InChI |
InChI=1S/C8H7BrClN3/c9-5-1-4(10)2-6-8(5)7(3-11)13-12-6/h1-2H,3,11H2,(H,12,13) |
Clave InChI |
AGZSTXUIWAGWDE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C(NN=C21)CN)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















